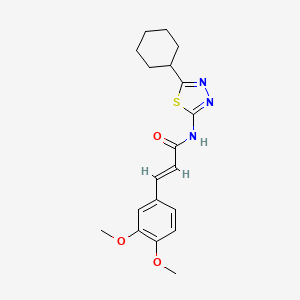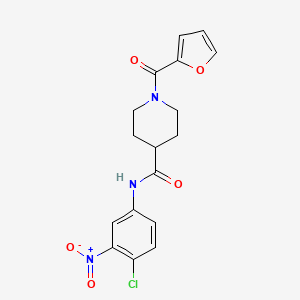![molecular formula C11H15ClN2O3S B11010960 methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate](/img/structure/B11010960.png)
methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル N-{[2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-イル]カルボニル}グリシネートは、チアゾール系に属する合成有機化合物です。チアゾールは、5員環の中に硫黄原子と窒素原子を含む複素環式化合物です。
製法
合成経路と反応条件
メチル N-{[2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-イル]カルボニル}グリシネートの合成は、一般的に以下の手順で行われます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を伴うハントシュチアゾール合成により合成できます。
塩素原子の導入: チアゾール環の塩素化は、塩化チオニルや五塩化リンなどの試薬を用いて行うことができます。
イソブチル基の付加: イソブチル基は、イソブチルハライドを用いたアルキル化反応によって導入できます。
グリシネート部分の形成: 最後のステップでは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で、チアゾール誘導体とグリシンメチルエステルを反応させて、目的の生成物を生成します。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成ステップの最適化を必要とする可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Formation of the Glycinate Moiety: The final step involves the reaction of the thiazole derivative with glycine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応はカルボニル基を標的にすることができ、それをアルコールに変換します。
置換: チアゾール環の塩素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA)などの試薬を使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 第一アミンやチオールなどの求核剤は、塩基性条件下で使用して置換反応を促進できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: アミノまたはチオール置換チアゾール誘導体。
科学研究への応用
メチル N-{[2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-イル]カルボニル}グリシネートは、科学研究でいくつかの用途があります。
医薬品化学: チアゾール環は、細菌や真菌の感染症を標的にする可能性のある薬物候補の合成のためのビルディングブロックとして使用できます。チアゾール環には、既知の生物活性があるためです.
農業: この化合物は、害虫の生物学的経路を阻害する可能性があるため、殺虫剤または除草剤として研究できます。
材料科学: チアゾール環のユニークな構造により、特定の電子特性または光学特性を持つ新素材の開発に役立ちます。
科学的研究の応用
Methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or fungal infections due to the thiazole ring’s known bioactivity.
Agriculture: The compound can be explored as a pesticide or herbicide, leveraging its potential to disrupt biological pathways in pests.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties, given the unique structure of the thiazole ring.
作用機序
メチル N-{[2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-イル]カルボニル}グリシネートの作用機序は、特定の分子標的との相互作用を伴います。チアゾール環は、酵素または受容体と相互作用して、その機能を阻害する可能性があります。 例えば、細菌の細胞壁合成に関与する酵素を阻害して、抗菌効果をもたらす可能性があります .
類似化合物の比較
類似化合物
メチル N-(5-クロロ-2-メチルフェニル)カルバメート: 構造は似ていますが、チアゾール環がありません。
メチル N-(4-クロロ-2-メチルフェニル)カルバメート: 芳香環に異なる置換パターンを持つ別の類似化合物です.
独自性
メチル N-{[2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-イル]カルボニル}グリシネートにチアゾール環が存在することによって、他のカルバメート誘導体とは異なるユニークな化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
Methyl N-(5-chloro-2-methylphenyl)carbamate: Similar in structure but lacks the thiazole ring.
Methyl N-(4-chloro-2-methylphenyl)carbamate: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
The presence of the thiazole ring in methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate imparts unique chemical and biological properties, making it distinct from other carbamate derivatives.
特性
分子式 |
C11H15ClN2O3S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC名 |
methyl 2-[[2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C11H15ClN2O3S/c1-6(2)4-7-9(14-11(12)18-7)10(16)13-5-8(15)17-3/h6H,4-5H2,1-3H3,(H,13,16) |
InChIキー |
UOJHSACKXZWWHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide](/img/structure/B11010910.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010916.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11010919.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11010924.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11010926.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B11010928.png)

![1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B11010941.png)

![trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010955.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11010965.png)
